molecular formula C5H10O2 B1246910 2-Methylidenebutane-1,4-diol CAS No. 55881-94-2

2-Methylidenebutane-1,4-diol

Cat. No.: B1246910
CAS No.: 55881-94-2
M. Wt: 102.13 g/mol
InChI Key: YAJSVGNJAFUMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylidenebutane-1,4-diol is a glycol that is 1,4-butanediol substituted at position 2 by a methylidene group . It is also known as 2-methylene-1,4-butanediol .


Synthesis Analysis

The synthesis of this compound involves the hydrogenation of 2-butyne-1,4-diol . This process involves parallel and consecutive isomerization as well as hydrogenation reactions forming other side products along with cis-2-butene-1,4-diol and butane-1,4-diol .


Molecular Structure Analysis

The molecular formula of this compound is C5H10O2 . It has an average mass of 102.132 and a monoisotopic mass of 102.06808 .


Chemical Reactions Analysis

The reaction pathway for the hydrogenation of 2-butyne-1,4-diol involves parallel and consecutive isomerization as well as hydrogenation reactions forming other side products along with cis-2-butene-1,4-diol and butane-1,4-diol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Asymmetric Organic Synthesis

2-Methylidenebutane-1,4-diol has applications in asymmetric organic synthesis. A study by Hu and Shan (2020) highlights its use in synthetic methods that align with green chemistry principles. Specifically, they developed new synthetic methods for (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a compound structurally related to this compound, emphasizing region-selective transformations and using methanol and common inorganic alkali in place of more hazardous substances (Hu & Shan, 2020).

Renewable Chemicals and Fuels Production

Taylor, Jenni, and Peters (2010) explored the use of fermented isobutanol, derived from 2-methyl-1-propanol, for producing renewable chemicals and fuels. Their study focused on the catalytic dehydration of isobutanol to isobutylene, a platform molecule for synthesizing other fuels and chemicals, highlighting the potential of 2-methylidene derivatives in sustainable energy applications (Taylor, Jenni, & Peters, 2010).

Skin Penetration Enhancement

Pentane-1,5-diol, a compound closely related to this compound, has been studied by Faergemann et al. (2005) for its potential as a percutaneous absorption enhancer in dermatological applications. This research suggests that similar diol compounds might have utility in enhancing the skin penetration of pharmaceuticals (Faergemann et al., 2005).

Biofuel Research

Park et al. (2015) investigated methylbutanol, a compound structurally similar to this compound, in the context of biofuels. Their research provided experimental data on the combustion characteristics of methylbutanol, essential for developing alternative fuels and understanding the combustion behavior of larger alcohols (Park et al., 2015).

Atmospheric Chemistry

Szmigielski et al. (2010) studied the acid effects in the formation of secondary organic aerosol and 2-methyltetrols, highlighting the environmental and atmospheric chemistry significance of compounds like this compound (Szmigielski et al., 2010).

Properties

CAS No.

55881-94-2

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

2-methylidenebutane-1,4-diol

InChI

InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h6-7H,1-4H2

InChI Key

YAJSVGNJAFUMAC-UHFFFAOYSA-N

SMILES

C=C(CCO)CO

Canonical SMILES

C=C(CCO)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylidenebutane-1,4-diol
Reactant of Route 2
2-Methylidenebutane-1,4-diol
Reactant of Route 3
2-Methylidenebutane-1,4-diol
Reactant of Route 4
Reactant of Route 4
2-Methylidenebutane-1,4-diol
Reactant of Route 5
2-Methylidenebutane-1,4-diol
Reactant of Route 6
2-Methylidenebutane-1,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.